9-[2-(methylamino)ethyl]-9H-purin-6-amine
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Overview
Description
9-[2-(methylamino)ethyl]-9H-purin-6-amine is a chemical compound that belongs to the class of purines It is characterized by the presence of a purine ring system substituted with a 2-(methylamino)ethyl group at the 9-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[2-(methylamino)ethyl]-9H-purin-6-amine typically involves the alkylation of a purine derivative with a suitable alkylating agent. One common method involves the reaction of 9H-purin-6-amine with 2-(methylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9-[2-(methylamino)ethyl]-9H-purin-6-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-(methylamino)ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
9-[2-(methylamino)ethyl]-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 9-[2-(methylamino)ethyl]-9H-purin-6-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A stimulant compound with a similar purine structure.
Uniqueness
9-[2-(methylamino)ethyl]-9H-purin-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H12N6 |
---|---|
Molecular Weight |
192.22 g/mol |
IUPAC Name |
9-[2-(methylamino)ethyl]purin-6-amine |
InChI |
InChI=1S/C8H12N6/c1-10-2-3-14-5-13-6-7(9)11-4-12-8(6)14/h4-5,10H,2-3H2,1H3,(H2,9,11,12) |
InChI Key |
GPFJQMOPYARYDG-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1C=NC2=C(N=CN=C21)N |
Origin of Product |
United States |
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